molecular formula C8H12OS B14864441 1-(2,5-Dimethylthien-3-YL)ethanol

1-(2,5-Dimethylthien-3-YL)ethanol

Cat. No.: B14864441
M. Wt: 156.25 g/mol
InChI Key: FKEKPWOKGXMJBU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthien-3-YL)ethanol is a thiophene-derived ethanol compound characterized by a 2,5-dimethyl-substituted thienyl ring attached to an ethanol moiety. For instance, describes a perfluorocyclopentene derivative synthesized via organolithium reactions in tetrahydrofuran (THF) under nitrogen at low temperatures (195 K) . This suggests that similar methods—such as using BuLi as a strong base—might apply to this compound’s preparation. The compound’s methyl groups likely enhance hydrophobicity and influence crystallinity, analogous to the crystal structure reported in (monoclinic system, space group Pc) .

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)ethanol

InChI

InChI=1S/C8H12OS/c1-5-4-8(6(2)9)7(3)10-5/h4,6,9H,1-3H3

InChI Key

FKEKPWOKGXMJBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylthien-3-YL)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylthiophene is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(2,5-dimethylthien-3-yl)ethanone using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylthien-3-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 1-(2,5-Dimethylthien-3-yl)ethanone.

    Reduction: 1-(2,5-Dimethylthien-3-yl)ethane.

    Substitution: Corresponding halides.

Scientific Research Applications

1-(2,5-Dimethylthien-3-YL)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthien-3-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

Table 2: Physical Properties
Compound Melting Point (K) Solubility Crystal System Space Group
Perfluorocyclopentene derivative 346 Low (hexane-recrystallized) Monoclinic Pc
2-(2-[4-(TMB)phenoxy]ethoxy)ethanol N/A Likely high (polar solvents) Not reported N/A
  • Solubility: Ethanol moieties (target compound and ) likely increase polarity compared to fully fluorinated systems, enhancing solubility in polar solvents like ethanol or DMSO.

Functional and Application Differences

  • Photochromism: The perfluorocyclopentene derivative exhibits photochromism due to reversible cyclization (C20–C22 distance: 3.965 Å) .
  • Surfactant Potential: Phenoxyethoxy derivatives () are used in detergents or emulsifiers due to their amphiphilic chains . The dimethylthienyl-ethanol structure may instead favor applications in organic electronics or as synthetic intermediates.

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